[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane
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Overview
Description
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane is an organophosphorus compound characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane typically involves the reaction of a suitable cyclohexyl precursor with a phosphane reagent. One common method includes the use of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]bromide as a starting material, which undergoes nucleophilic substitution with a phosphane source under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides and alkoxides.
Addition: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group typically yields phosphine oxides, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.
Scientific Research Applications
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane has several applications in scientific research, including:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability and resistance to oxidation.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane can be compared with other similar compounds, such as:
[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]phosphane: This compound has a similar cyclohexyl structure but differs in the position of the phosphane group.
[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]amine: This compound contains an amine group instead of a phosphane group, leading to different reactivity and applications.
[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]alcohol: This compound features a hydroxyl group, making it more hydrophilic and suitable for different chemical transformations.
The uniqueness of this compound lies in its combination of a hydrophobic cyclohexyl ring with a reactive phosphane group, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
188981-85-3 |
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Molecular Formula |
C10H21P |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]phosphane |
InChI |
InChI=1S/C10H21P/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
DDICLPGDOAUPPN-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)P)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)P)C(C)C |
Origin of Product |
United States |
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